molecular formula C16H18N2O3S B2928274 N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide CAS No. 1902947-06-1

N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2928274
CAS No.: 1902947-06-1
M. Wt: 318.39
InChI Key: XKTFRJRQGLHGML-UHFFFAOYSA-N
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Description

N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxin ring fused with a benzothiazole ring

Chemical Reactions Analysis

N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide can be compared with similar compounds such as:

  • N-(octahydro-1,4-benzodioxin-6-yl)-2-phenoxyacetamide
  • 4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide
  • N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of benzodioxin and benzothiazole rings, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16(10-1-3-12-15(7-10)22-9-17-12)18-11-2-4-13-14(8-11)21-6-5-20-13/h1,3,7,9,11,13-14H,2,4-6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTFRJRQGLHGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC4=C(C=C3)N=CS4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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